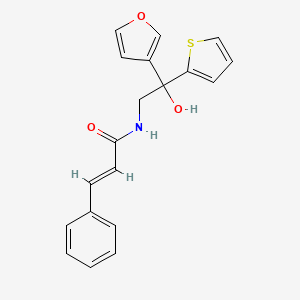

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide is a synthetic cinnamamide derivative characterized by a central hydroxyethyl moiety substituted with furan-3-yl and thiophen-2-yl heterocycles.

Properties

IUPAC Name |

(E)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-11-23-13-16)17-7-4-12-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYSIRITVMYUPO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene moiety : A five-membered ring containing sulfur.

- Hydroxyethyl group : Contributes to the compound's solubility and potential interactions with biological targets.

Its molecular formula is , with a molecular weight of approximately 303.3 g/mol.

Antimicrobial Properties

Research indicates that N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through:

- Induction of apoptosis : Triggering programmed cell death in cancerous cells.

- Inhibition of tumor growth : By interfering with signaling pathways that promote cell division.

The biological activity of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide is believed to involve interactions with specific molecular targets, including:

- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways.

- Receptor modulation : It could bind to receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some strains, indicating potent activity .

-

Cancer Cell Line Testing :

- In vitro tests on various cancer cell lines demonstrated a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours, suggesting strong anticancer potential .

-

Mechanistic Insights :

- Studies utilizing Western blot analysis indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, supporting its role in inducing apoptosis .

Comparative Analysis with Similar Compounds

A comparison table illustrating the biological activities of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide versus structurally similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide | High (MIC 10 µg/mL) | Moderate (70% viability reduction at 50 µM) | Enzyme inhibition, receptor modulation |

| Similar Compound A | Moderate (MIC 20 µg/mL) | Low (30% viability reduction at 50 µM) | Primarily enzyme inhibition |

| Similar Compound B | High (MIC 15 µg/mL) | High (80% viability reduction at 50 µM) | Receptor modulation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide and analogous compounds:

Structural and Electronic Differences

Thiophene’s sulfur atom may also contribute to hydrogen bonding or metal coordination .

Hydroxyethyl Bridge : The central hydroxyethyl group is a common feature in cinnamamides but varies in substitution. For example, Aegelin substitutes this position with a 4-methoxyphenyl group, increasing polarity and hydrogen-bonding capacity compared to the heterocyclic substituents in the target compound .

Cinnamoyl vs. Benzoyl : Replacing the cinnamoyl group with benzoyl (as in T-67) reduces conjugation and may lower UV absorption or fluorescence properties, impacting analytical detection .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., Aegelin) are expected to exhibit higher aqueous solubility due to the hydrophilic methoxy group, whereas the target compound’s heterocycles may favor organic solvents .

Pharmacological Potential (Hypothetical)

While direct data for the target compound is lacking, structural analogs suggest possible applications:

- Antioxidant Activity : Cinnamamides like Aegelin exhibit radical-scavenging properties, which the target compound may share due to its conjugated system .

- Neuroactive Effects : Thiophene-containing compounds (e.g., thiophene fentanyl) highlight the importance of heterocycles in CNS activity, though the target compound’s lack of an opioid backbone reduces this risk .

Q & A

Q. Optimization strategies :

- Temperature control (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., DMF or THF for polar aprotic conditions) significantly affect yield .

- Catalytic systems (e.g., Pd(PPh₃)₄) must be rigorously degassed to prevent oxidation side reactions .

Basic: How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of furan (δ 6.2–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and amide protons (δ 8.1–8.5 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxy -OH) verify functional groups .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving stereochemistry at the hydroxyethyl center .

Basic: What chemical reactions are feasible for modifying this compound?

The compound undergoes:

- Oxidation : Hydroxyl groups can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) .

- Electrophilic substitution : Thiophene and furan rings react with nitrating agents (HNO₃/H₂SO₄) or halogenation reagents (NBS) .

- Amide hydrolysis : Acidic/basic conditions cleave the amide bond, yielding cinnamic acid and the hydroxyethylamine fragment .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

DFT methods (e.g., B3LYP/6-31G*) are used to:

- Calculate HOMO-LUMO gaps to assess redox activity (critical for drug design or material applications) .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., thiophene sulfur as a nucleophilic center) .

- Validate computational models against experimental NMR/IR data to ensure accuracy .

Advanced: How can structure-activity relationships (SAR) guide analog design for biological applications?

SAR studies involve:

- Functional group substitution : Replacing the hydroxyl group with methyl or acetyl to modulate solubility and bioavailability .

- Heterocycle variation : Swapping thiophene with pyridine to alter π-π stacking interactions in enzyme binding pockets .

- QSAR modeling : Correlating logP values with cytotoxicity data to prioritize analogs for in vitro testing .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and disk diffusion methods .

- Molecular docking : Compare binding poses across protein isoforms (e.g., COX-1 vs. COX-2) to explain selectivity discrepancies .

Advanced: How to analyze polymorphism in crystallized samples?

Polymorph screening involves:

- Solvent vapor diffusion : Crystallize the compound in multiple solvents (e.g., ethanol vs. acetonitrile) to induce different packing arrangements .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting point variations between polymorphs .

- Powder XRD : Compare diffraction patterns to reference data in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.